Feglymycin is a linear peptide antibiotic consisting of 13 amino acids. [, ] It is produced by the bacterium Streptomyces sp. DSM 11171. [, , ] The peptide is primarily composed of nonproteinogenic amino acids, specifically 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). [, , ] Feglymycin exhibits structural similarities to glycopeptide antibiotics like vancomycin and glycodepsipeptide antibiotics such as ramoplanin and enduracidin. [] This unique structure contributes to its diverse biological activities.
Feglymycin is a biologically active peptide antibiotic with significant anti-HIV and antimicrobial properties, primarily synthesized by the bacterium Streptomyces sp. DSM 11171. This compound is composed of a 13-mer peptide structure that includes non-proteinogenic amino acids, particularly 3,5-dihydroxyphenylglycines. Feglymycin exhibits potent activity against methicillin-resistant Staphylococcus aureus and inhibits the entry of HIV by targeting the viral envelope protein gp120. Its unique mechanism of action distinguishes it from other peptide antibiotics, as it interferes with bacterial cell wall synthesis, making it a valuable candidate for drug development in treating resistant infections and viral diseases .
Feglymycin is classified as a nonribosomal peptide antibiotic due to its biosynthesis through nonribosomal peptide synthetases (NRPS). The gene cluster responsible for its biosynthesis has been identified, consisting of 13 modules that facilitate the incorporation of various amino acids into the final peptide structure. This classification highlights its distinct synthesis pathway compared to ribosomal peptides, which are produced via traditional protein synthesis mechanisms .
The total synthesis of feglymycin has been achieved through innovative synthetic methodologies that address the challenges posed by its highly racemizable amino acids. The most notable approach involves a linear/convergent hybrid strategy utilizing micro-flow amide bond formation. This methodology allows for efficient coupling of hexapeptide and heptapeptide fragments while minimizing racemization during the synthesis process.
Feglymycin is characterized by a unique helical conformation that contributes to its biological activity. The molecular structure consists predominantly of phenylglycine-type amino acids, which play a critical role in its function and stability.
Feglymycin undergoes several key chemical reactions during its synthesis:
Feglymycin exerts its biological effects through distinct mechanisms:
Feglymycin has promising applications in various scientific fields:
Feglymycin is assembled by a 13-module NRPS system encoded by the feg gene cluster in Streptomyces sp. DSM 11171. Each module activates and incorporates a specific amino acid, predominantly nonproteinogenic phenylglycine derivatives. The NRPS follows a linear assembly-line mechanism, where modules sequentially add residues to form the peptide backbone before oxidative crosslinking occurs. Key domains within each module include adenylation (A) domains for substrate selection and activation, peptidyl carrier protein (PCP) domains for thioester tethering, and condensation (C) domains for peptide bond formation [1] [9].
The feg cluster was identified through genome mining and functional inactivation studies. Disruption of NRPS genes abolished feglymycin production, confirming their essential role. Bioinformatic analysis revealed genes encoding:
Table 1: Core Genes in the Feglymycin (feg) Biosynthetic Cluster
Gene Type | Function | Essentiality for Production |
---|---|---|
NRPS modules | Peptide backbone assembly | Confirmed by gene knockout |
hmo | Hpg precursor synthesis | Required (validated by mutant) |
P450 oxidases | Aromatic crosslinking | Putative (based on homology) |
ABC transporter | Self-resistance/export | Not confirmed |
Hydroxymandelate oxidase (Hmo) catalyzes the conversion of 4-hydroxymandelate to 4-hydroxyphenylglyoxylate, a direct precursor of l-Hpg. In vivo complementation experiments demonstrated that hmo mutants failed to produce feglymycin unless supplemented with exogenous l-Hpg. This confirms Hmo’s critical role in generating the primary NRPS substrate. Structural analysis suggests Hmo’s active site exhibits stringent specificity for para-hydroxylated substrates, explaining unsuccessful incorporation of non-hydroxylated or fluorinated analogs in feeding experiments [1] [8].
Feglymycin’s structure contains nine phenylglycine-type residues (primarily Hpg), posing significant challenges for mutasynthesis. Key limitations include:
Table 2: Substrate Incorporation Attempts in Feglymycin Biosynthesis
Unnatural Substrate | Incorporation Efficiency | Barrier Identified |
---|---|---|
d-Hpg | Undetectable | A-domain stereoselectivity |
3-Fluoro-Hpg | Undetectable | Altered electronics/bulk |
Phenylglycine (Phg) | Undetectable | Lack of phenolic OH for cyclization |
4-Amino-Hpg | Undetectable | Unknown (potential cellular toxicity) |
Feglymycin’s NRPS architecture differs significantly from classical lipid II-binding glycopeptides (GPAs) like vancomycin or teicoplanin:
Teicoplanin-type GPAs: 7-module NRPS with 2/1/3/1 organization and additional X-domain for P450 recruitment [4].
Amino Acid Composition:
Classical GPAs: Mix of Hpg, β-hydroxytyrosine (Bht), and dihydroxyphenylglycine (Dpg). Teicoplanin contains three Hpg residues versus two in vancomycin [3] [4].
Evolutionary Context:Phylogenomic studies indicate feglymycin’s NRPS shares ancestry with teicoplanin-like systems. Ancestral state reconstruction suggests tetracyclic GPAs (e.g., teicoplanin) predate tricyclic types (e.g., vancomycin). The feg cluster’s Hpg dependence aligns with early GPA biosynthetic pathways, where phenylglycine residues were incorporated before diversification into complex cyclization patterns [3].
Oxidative Crosslinking:Classical GPAs employ cytochrome P450s (OxyA/B/C/E) for aryl-ether or biaryl crosslinking after NRPS assembly. Feglymycin lacks homologous Oxy enzymes, suggesting divergent timing or mechanisms for cyclization. This may contribute to its distinct mechanism of action targeting early bacterial cell wall synthesis [1] [4].
Table 3: NRPS Characteristics Across Select Glycopeptide Antibiotics
Antibiotic | NRPS Module Arrangement | Key Aromatic Residues | Cyclization Pattern |
---|---|---|---|
Feglymycin | 13 modules (linear) | 9 × Hpg | Unknown |
Vancomycin | 3/3/1 (7 modules) | 2 × Hpg, 1 × Dpg, 2 × Bht | 3 crosslinks (AB, C-O-D, D-O-E) |
Teicoplanin | 2/1/3/1 (7 modules + X) | 3 × Hpg, 2 × Dpg, 2 × Bht | 4 crosslinks (AB, C-O-D, D-O-E, F-O-G) |
Paleomycin* | Predicted 7-module | 3 × Hpg, 2 × Dpg, 2 × Bht | Tetracyclic (teicoplanin-like) |
Paleomycin is the predicted ancestral GPA from bioinformatic reconstruction [3]. |
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